molecular formula C14H16N2O3S2 B12109842 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid

2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid

Cat. No.: B12109842
M. Wt: 324.4 g/mol
InChI Key: AOEJRFGNFVCDHD-FLIBITNWSA-N
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Description

2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrrole moiety, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone core.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with an aldehyde derivative of pyrrole.

    Attachment of the Pentanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinone ring, potentially leading to alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole N-oxides, while reduction could produce alcohol derivatives of the thiazolidinone ring.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s potential biological activity, particularly its ability to interact with biological macromolecules, makes it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their therapeutic potential. The presence of the thiazolidinone ring is particularly interesting due to its known biological activities.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidinone ring could play a crucial role in binding to these targets, while the pyrrole moiety might enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring and are known for their antidiabetic properties.

    Pyrrole Derivatives: Compounds containing the pyrrole moiety are widely studied for their biological activities.

Uniqueness

What sets 2-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pentanoic acid apart is the combination of the thiazolidinone ring with the pyrrole moiety and the pentanoic acid chain. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N2O3S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid

InChI

InChI=1S/C14H16N2O3S2/c1-3-5-10(13(18)19)16-12(17)11(21-14(16)20)8-9-6-4-7-15(9)2/h4,6-8,10H,3,5H2,1-2H3,(H,18,19)/b11-8-

InChI Key

AOEJRFGNFVCDHD-FLIBITNWSA-N

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CN2C)/SC1=S

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S

Origin of Product

United States

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